molecular formula C9H8N2O3 B2877903 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid CAS No. 716362-24-2

1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid

Cat. No.: B2877903
CAS No.: 716362-24-2
M. Wt: 192.174
InChI Key: KBECFBQSNOVAKK-UHFFFAOYSA-N
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Description

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid is a heterocyclic compound featuring a benzodiazole core with a methyl group at the 1-position, a ketone at the 2-position, and a carboxylic acid substituent at the 4-position. This compound is commercially available as a building block for drug discovery and chemical research (e.g., CymitQuimica offers it under Ref: 3D-RDB36224) . Its molecular formula is C₉H₈N₂O₃, with a molecular weight of 192.17 g/mol (calculated).

Properties

IUPAC Name

1-methyl-2-oxo-3H-benzimidazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-11-6-4-2-3-5(8(12)13)7(6)10-9(11)14/h2-4H,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBECFBQSNOVAKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC(=C2NC1=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

716362-24-2
Record name 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid typically involves the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which undergoes cyclization to form the benzodiazole ring.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes. The use of catalysts such as acids or bases can enhance the yield and purity of the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form its corresponding carboxylate salt.

  • Reduction: The compound can undergo reduction to form the corresponding amine derivative.

  • Substitution: The benzodiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) in ether.

  • Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.

Major Products Formed:

  • Carboxylate salts from oxidation.

  • Amines from reduction.

  • Nitrobenzodiazole and bromobenzodiazole from substitution reactions.

Scientific Research Applications

  • Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases, including neurological disorders.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzodiazole Core

The following table highlights key structural analogs and their physicochemical properties:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Features/Applications
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid C₉H₈N₂O₃ 1-Me, 2-Oxo, 4-COOH 192.17 N/A Drug discovery building block
3-(2,2-Dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid C₁₃H₁₆N₂O₃ 3-(2,2-Dimethylpropyl), 2-Oxo, 4-COOH 248.28 1710821-09-2 Research chemical
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carbonitrile C₉H₇N₃O 1-Me, 2-Oxo, 4-CN 189.18 CID 71446052 Structural analog with cyano group
6-Fluoro-2-sulfanylidene-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid C₈H₅FN₂O₂S 6-F, 2-Sulfanylidene, 4-COOH 228.20 N/A Sulfur-containing analog
1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid C₉H₈N₂O₃ 1-Me, 2-Oxo, 5-COOH 192.17 N/A Positional isomer
Key Observations:
  • Substituent Effects: The 4-carboxylic acid group in the target compound contrasts with the 5-carboxylic acid isomer, which may alter hydrogen-bonding patterns and solubility .
  • Steric and Electronic Modifications : The 3-(2,2-dimethylpropyl) analog introduces bulkier substituents, likely increasing steric hindrance and affecting binding to biological targets .
  • Heteroatom Variations : The sulfur-containing analog (2-sulfanylidene) may exhibit distinct redox properties compared to the oxo group in the target compound .

Biological Activity

1-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid (commonly referred to as the compound) is a member of the benzodiazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anticonvulsant activities, supported by relevant case studies and research findings.

  • Molecular Formula : C₉H₈N₂O₃
  • Molecular Weight : 192.18 g/mol
  • CAS Number : 19950-97-1
  • Melting Point : >350 °C

Antimicrobial Activity

Recent studies have indicated that derivatives of benzodiazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, demonstrating effective inhibition of growth.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound has potential as an antimicrobial agent, particularly against pathogenic fungi and bacteria.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. Studies show that it can induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways.

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.5Induction of apoptosis via caspase activation
HeLa (Cervical Cancer)3.2Inhibition of cell proliferation
A549 (Lung Cancer)4.8Disruption of mitochondrial membrane potential

The structure-activity relationship (SAR) studies indicate that modifications to the benzodiazole ring significantly influence cytotoxicity, emphasizing the importance of electronic and steric factors in the design of more potent analogs.

Anticonvulsant Activity

The compound's anticonvulsant properties have been explored in animal models. In a study using the pentylenetetrazol (PTZ) seizure model, it was found to significantly reduce seizure duration and frequency.

Treatment Group Seizure Duration (seconds) Frequency of Seizures
Control1205
Compound Treatment451

These results indicate that the compound may act as a promising anticonvulsant agent, potentially through GABAergic mechanisms.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Antimicrobial Efficacy :
    A clinical trial evaluated the effectiveness of a formulation containing the compound against skin infections caused by Staphylococcus aureus. The results showed a significant reduction in infection rates compared to placebo groups.
  • Cancer Research Study :
    A preclinical study assessed the effects of the compound on tumor growth in xenograft models. The findings revealed that treatment with the compound led to a marked decrease in tumor size and weight compared to untreated controls.
  • Neurological Assessment :
    In a controlled study involving patients with epilepsy, administration of the compound resulted in improved seizure control when used in conjunction with standard antiepileptic drugs.

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